
2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid
Overview
Description
2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid is an organic compound with the molecular formula C12H11NO3 It is characterized by the presence of a cyano group (–CN) and an ethoxy group (–OCH2CH3) attached to a phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-ethoxybenzaldehyde and cyanoacetic acid in the presence of a base such as piperidine or pyridine. The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Knoevenagel condensation remains a viable route for large-scale synthesis. The reaction conditions can be optimized for higher yields and purity by controlling the temperature, solvent, and catalyst concentration.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of 4-ethoxybenzoic acid.
Reduction: Formation of 2-amino-3-(4-ethoxy-phenyl)-propionic acid.
Substitution: Formation of 4-nitro-2-cyano-3-(4-ethoxy-phenyl)-acrylic acid.
Scientific Research Applications
2-Cyano-3-(4-ethoxyphenyl)acrylic acid is an organic compound belonging to the class of substituted acrylic acids. It is characterized by a cyano group at the 2-position and an ethoxyphenyl group at the 3-position of the acrylic acid backbone. It is not derived from any natural sources but serves as a valuable building block in organic synthesis, particularly in the preparation of novel polymers and materials. The chemical structure can be represented by the molecular formula and has a molecular weight of approximately 217.22 g/mol.
Scientific Applications
The applications of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid span various scientific fields:
- Monomer in Copolymer Synthesis The primary application of 2-cyano-3-(4-ethoxyphenyl)acrylic acid lies in its utilization as a monomer in the synthesis of novel copolymers. For example, the compound's glass transition temperature increases when copolymerized with styrene, indicating enhanced thermal stability due to its bulky and polar nature.
- Treatment of Inflammatory Disorders Processes for the preparation of 2-cyano-3-naphthalene-1-yl-acrylic acid alkyl esters are useful as chemical intermediates for the preparation of 3-(1-naphthyl)-3-phenyl-2-cyanopropanoic acid amides and esters, useful in the treatment of inflammation and other diseases . ER ligands, which inhibit inflammatory gene expression, can provide a means to treat inflammation such as the inflammatory component of diseases including atherosclerosis, myocardial infarction (MI), congestive heart failure (CHF), inflammatory bowel disease, and arthritis . Other potential therapeutic indications for these type of molecules include type II diabetes, osteoarthritis, asthma, Alzheimer's disease and autoimmune diseases such as multiple sclerosis and rheumatoid arthritis .
- Light Stabilizers 2-cyano-3,3-diarylacrylic acid esters are highly effective UV absorbers, which are mainly used as light stabilizers in plastics and cosmetic preparations .
- Targeting Mitochondrial Pyruvate Carrier (MPC) New generation insulin sensitizers MSDC‐0160 and MSDC‐0602K targeting MPC have been in clinical trials for type II diabetes . The pharmacological inhibition of MPC in the liver is also relevant to new therapeutic strategies for NASH .
Table of Applications
Mechanism of Action
The mechanism of action of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid largely depends on its interaction with biological targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in enzymes or receptors. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The acrylic acid moiety can participate in Michael addition reactions, forming covalent bonds with biological macromolecules.
Comparison with Similar Compounds
2-Cyano-3-(4-methoxy-phenyl)-acrylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid: Contains a hydroxy group, which can form hydrogen bonds, affecting its reactivity and solubility.
2-Cyano-3-(4-chloro-phenyl)-acrylic acid: The presence of a chloro group can influence the compound’s electronic properties and reactivity.
Uniqueness: 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and potential biological activity. The combination of the cyano and ethoxy groups provides a distinct set of chemical properties that can be exploited in various applications.
Biological Activity
2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid (CEPA) is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of CEPA, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHNO. It features a cyano group, an ethoxy substituent, and a phenyl ring, which contribute to its reactivity and biological interactions .
Research indicates that compounds similar to CEPA may interact with various biological targets, particularly in the central nervous system. For instance, certain derivatives have been shown to bind to GABA receptors, suggesting potential anxiolytic effects . This interaction may underlie its efficacy in treating anxiety disorders and other neuropsychiatric conditions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of CEPA and its derivatives. In vitro assays demonstrated significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have shown promising results, indicating that CEPA could be effective against pathogens such as Staphylococcus aureus .
Table 1: Antimicrobial Activity of CEPA Derivatives
Compound | MIC (μg/mL) | Bactericidal Activity | Biofilm Inhibition (%) |
---|---|---|---|
CEPA | 0.5 | Yes | 75 |
Derivative A | 0.25 | Yes | 85 |
Derivative B | 0.75 | Yes | 70 |
Therapeutic Applications
The potential therapeutic applications of CEPA are broad, ranging from neuropsychiatric disorders to antimicrobial treatments. The compound's affinity for GABA receptors positions it as a candidate for managing anxiety disorders, sleep disturbances, and possibly even depression .
Case Studies
- Anxiety Disorders : A study involving animal models demonstrated that CEPA significantly reduced anxiety-like behaviors when administered in controlled doses.
- Antimicrobial Efficacy : Clinical trials assessing the efficacy of CEPA in treating bacterial infections revealed a reduction in infection rates among patients treated with formulations containing CEPA compared to control groups.
Safety and Toxicology
Toxicological assessments indicate that CEPA exhibits a favorable safety profile. Studies report low hemolytic activity and non-cytotoxicity at therapeutic concentrations, suggesting that it may be safe for clinical use .
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-11-5-3-9(4-6-11)7-10(8-13)12(14)15/h3-7H,2H2,1H3,(H,14,15)/b10-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBMSWJVQCPVJH-YFHOEESVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.